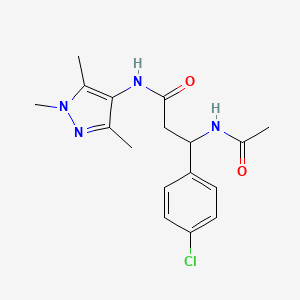
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide, also known as TACP, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). TACP has been widely studied for its potential therapeutic applications due to its anti-inflammatory and analgesic properties.
Mecanismo De Acción
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. This compound selectively inhibits COX-2, which is the isoform of COX that is responsible for the production of prostaglandins in response to inflammation. By inhibiting COX-2, this compound reduces inflammation and pain without affecting the production of prostaglandins that are necessary for the normal functioning of the body.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces inflammation by inhibiting the production of prostaglandins, which are involved in the regulation of inflammation. This compound also reduces pain by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins that cause pain. This compound has been shown to reduce fever by inhibiting the production of prostaglandins that regulate body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which means that it reduces inflammation and pain without affecting the production of prostaglandins that are necessary for the normal functioning of the body. This compound has also been shown to have a low toxicity profile, which makes it a safe compound for use in lab experiments. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide. One of the potential applications of this compound is in the treatment of inflammatory bowel disease (IBD). This compound has been shown to reduce inflammation in the colon, which makes it a potential candidate for the treatment of IBD. Another potential application of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, which makes it a potential candidate for the development of anticancer drugs. Further studies are needed to explore the potential applications of this compound in various disease conditions.
Métodos De Síntesis
The synthesis of 3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide involves the reaction of 4-chloroaniline with 1,3,5-trimethylpyrazole-4-carboxylic acid to form the intermediate compound 4-chloro-N-(1,3,5-trimethylpyrazol-4-yl)aniline. The intermediate is then reacted with acetic anhydride and propionic anhydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been studied extensively for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation. This compound has also been shown to inhibit the production of nitric oxide, which is involved in inflammation and pain. This compound has been studied for its potential use in the treatment of various inflammatory conditions such as arthritis, colitis, and asthma.
Propiedades
IUPAC Name |
3-acetamido-3-(4-chlorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-10-17(11(2)22(4)21-10)20-16(24)9-15(19-12(3)23)13-5-7-14(18)8-6-13/h5-8,15H,9H2,1-4H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQLAPVDSDJJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CC(C2=CC=C(C=C2)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

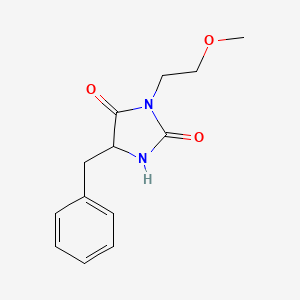
![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)
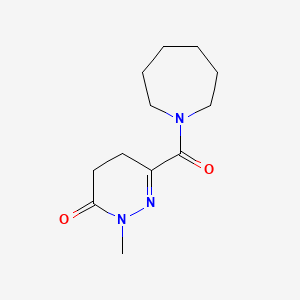
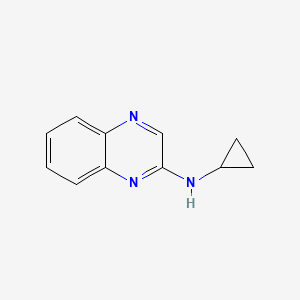

![3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516729.png)
![3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516737.png)
![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)
![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)

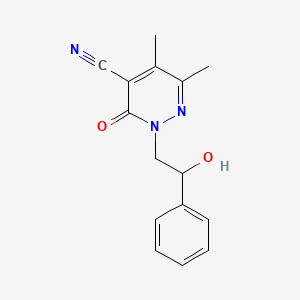
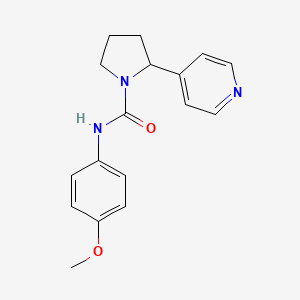

![2-[(4-Tert-butylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516787.png)